![molecular formula C9H10N2O2 B13234784 6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)
6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused furan and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan derivative with a hydrazine derivative under acidic or basic conditions to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Furan Derivatives: Compounds with a furan ring are structurally related and have diverse applications in medicinal chemistry.
Pyrrolopyrazine Derivatives: These compounds also contain fused heterocyclic rings and are studied for their biological activities.
Uniqueness: 6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its specific ring fusion and the presence of the isopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
6-propan-2-ylfuro[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C9H10N2O2/c1-6(2)11-9(12)8-7(5-10-11)3-4-13-8/h3-6H,1-2H3 |
Clé InChI |
CPULXQGJYJZDMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=CO2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



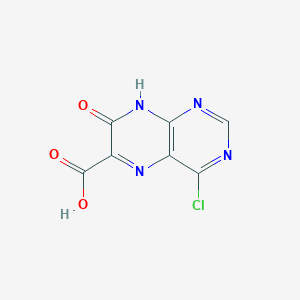
![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
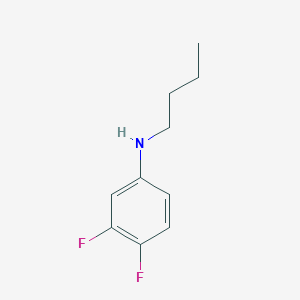
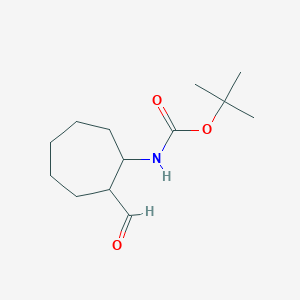
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
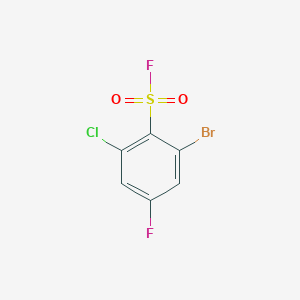
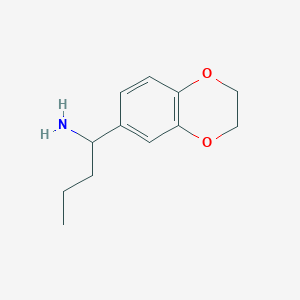
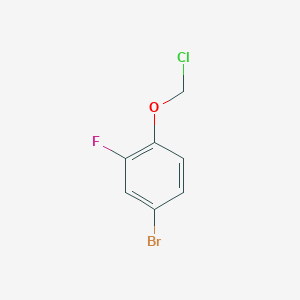
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)
